5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, pyrazole, and sulfonyl chloride functional groups. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoroethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the pyrazole ring can participate in further electrophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to form corresponding sulfonyl hydrides or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions with amines.
Brominated Derivatives: Resulting from further electrophilic substitution on the pyrazole ring.
Reduced Sulfonyl Compounds: Formed from reduction reactions.
Scientific Research Applications
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group, which can covalently modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the bromine atom on the pyrazole ring.
Uniqueness
The presence of both the bromine atom and the trifluoroethyl group in 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique reactivity and properties compared to its analogs. This combination allows for specific interactions and modifications in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-11-12(4)2-5(8,9)10/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMZZMUAQLOONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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